Losartan Potassium Losartan Potassium Losartan Potassium is the potassium salt of losartan, a non-peptide angiotensin II receptor antagonist with antihypertensive activity. Losartan selectively and competitively binds to the angiotensin II receptor (type AT1) and blocks the binding of angiotensin II to the receptor, thus promoting vasodilatation and counteracting the effects of aldosterone. Converted from angiotensin I by angiotensin-converting enzyme (ACE), angiotensin II stimulates the adrenal cortex to synthesize and secrete aldosterone, decreasing sodium excretion and increasing potassium excretion, and acts as a vasoconstrictor in vascular smooth muscle.
An antagonist of ANGIOTENSIN TYPE 1 RECEPTOR with antihypertensive activity due to the reduced pressor effect of ANGIOTENSIN II.
Brand Name: Vulcanchem
CAS No.: 124750-99-8
VCID: VC21345169
InChI: InChI=1S/C22H22ClN6O.K/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22;/h4-7,9-12H,2-3,8,13-14H2,1H3,(H,25,26,27,28);/q-1;+1
SMILES: CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=N[N-]4)CO)Cl.[K+]
Molecular Formula: C22H22ClKN6O
Molecular Weight: 461.0 g/mol

Losartan Potassium

CAS No.: 124750-99-8

Cat. No.: VC21345169

Molecular Formula: C22H22ClKN6O

Molecular Weight: 461.0 g/mol

Purity: >98%

* For research use only. Not for human or veterinary use.

Losartan Potassium - 124750-99-8

CAS No. 124750-99-8
Molecular Formula C22H22ClKN6O
Molecular Weight 461.0 g/mol
IUPAC Name potassium;[2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanolate
Standard InChI InChI=1S/C22H22ClN6O.K/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22;/h4-7,9-12H,2-3,8,13-14H2,1H3,(H,25,26,27,28);/q-1;+1
Standard InChI Key XQGZJPMNGZVHQC-UHFFFAOYSA-N
Isomeric SMILES CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=N[N-]4)CO)Cl.[K+]
SMILES CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=N[N-]4)CO)Cl.[K+]
Canonical SMILES CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C[O-])Cl.[K+]
Appearance White to Off-White Solid
Boiling Point 682 °C
Colorform Light yellow solid
Melting Point 178-184
183.5-184.5 °C
183.5 - 184.5 °C

Pharmacological Profile

Pharmacodynamics

In clinical studies, losartan potassium has demonstrated a predictable pharmacodynamic profile. Clinically meaningful decreases in blood pressure have been observed 1-2 weeks after initiating therapy. Maximum reduction of both systolic and diastolic blood pressure is typically achieved after 3-6 weeks of treatment with losartan potassium, and this effect is maintained throughout continued administration .

Dose-Response Relationship

The relationship between losartan potassium dosage and antihypertensive effect has been thoroughly investigated. In a comprehensive clinical trial with 576 patients with mild to moderate essential hypertension, various doses of losartan potassium were evaluated against placebo and enalapril maleate over an 8-week treatment period .

The dose-response relationship was characterized using an Emax-type model, revealing a curvilinear relationship to the plateau-effect point. At trough (24 hours after dosing), analysis indicated that a plateau-effect reduction in supine diastolic blood pressure of 9.9 mm Hg would be observed with a dose of approximately 80 mg/day. At peak effect (6 hours after dosing), the estimated plateau-effect reduction of 11.8 mm Hg would be achieved with a 50 mg/day dose .

Table 1: Mean Reductions from Baseline in Blood Pressure After 8 Weeks (Trough Measurements)

Treatment GroupReduction in Supine Systolic BP (mm Hg)Reduction in Supine Diastolic BP (mm Hg)
Losartan 10 mg7.67.9
Losartan 25 mg7.86.8
Losartan 50 mg13.010.1
Losartan 100 mg8.99.9
Losartan 150 mg10.59.7
Enalapril 20 mg14.711.2
Placebo3.85.6

These findings support the selection of losartan potassium in once-daily doses of 50 to 100 mg to provide optimal reductions in blood pressure during the 24-hour postdosing interval .

Combination Therapy

Adverse ExperienceLosartan GroupsPlacebo GroupEnalapril Group
Headache10-20%10-20%Lower incidence
Cough3% (Losartan 50 mg)3%8%
NauseaLower in 50 mg and 150 mg groups*Higher incidenceNot specified
Upper respiratory infectionVariable (not dose-related)Not specifiedNot specified
Nasal congestionVariable (not dose-related)Not specifiedNot specified

*Significantly lower compared to placebo (P≤.05)

Notably, cough was recorded as an adverse experience in 8% of enalapril-treated patients compared with 3% in both the placebo and losartan potassium 50 mg groups . This lower incidence of cough with losartan potassium compared to ACE inhibitors represents a potential advantage, as persistent cough is a common reason for discontinuation of ACE inhibitor therapy.

Laboratory Parameters

In controlled clinical trials for essential hypertension, clinically important changes in standard laboratory parameters were rarely associated with losartan potassium administration .

Regarding liver function, elevations of AST and ALT occurred in 1.1% and 1.9% of patients treated with losartan monotherapy, respectively, compared to 0.8% and 1.3% of placebo-treated patients . When elevations greater than or equal to twice the upper limit of normal were compared, the frequency was similar to that observed with placebo.

Hyperkalemia (serum potassium >5.5 mEq/L) occurred in 1.5% of patients treated with losartan in controlled clinical trials for essential hypertension . In a clinical study conducted in type 2 diabetic patients with proteinuria and hypertension, 9.9% of patients treated with losartan and 3.4% of patients treated with placebo developed hyperkalemia . This suggests that monitoring of serum potassium levels may be particularly important in patients with diabetes or renal impairment.

Clinical Applications and Patient Selection

Therapeutic Positioning

Based on clinical trial data, losartan potassium represents an effective first-line or add-on therapy for essential hypertension. The demonstrated efficacy comparable to established antihypertensive agents, combined with a favorable tolerability profile, makes it a valuable option in the therapeutic armamentarium.

Losartan potassium may be particularly beneficial for patients who experience ACE inhibitor-induced cough, as the incidence of cough with losartan appears similar to placebo and significantly lower than with ACE inhibitors . Additionally, the ability to combine losartan with hydrochlorothiazide offers an effective approach for patients with resistant hypertension.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator